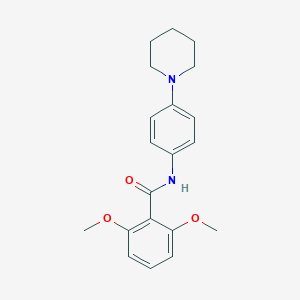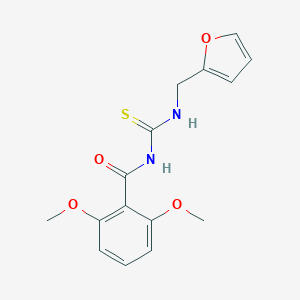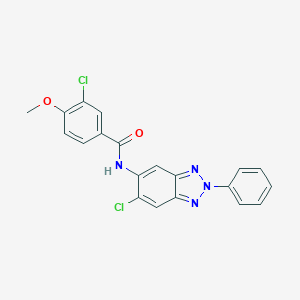![molecular formula C20H20N2O3 B278493 N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278493.png)
N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide, also known as BMF-2, is a chemical compound that has been developed for scientific research purposes. It is a benzofuran derivative that has shown potential in various biochemical and physiological studies.
Applications De Recherche Scientifique
N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has been used in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of apoptosis in cancer cells and the promotion of neuroprotection. N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In animal models of neurodegenerative diseases, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has been found to protect neurons from oxidative stress and inflammation. N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective compound for scientific research. However, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This can make it difficult to use in certain experiments, such as cell culture studies.
Orientations Futures
There are several future directions for the research of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide. One potential direction is the development of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide derivatives with improved solubility and specificity for certain enzymes or signaling pathways. Another direction is the investigation of the potential of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide is a benzofuran derivative that has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been found to have various biochemical and physiological effects. While it has some limitations for lab experiments, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has several advantages, including its high purity and stability. Future research directions include the development of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide derivatives and investigation of its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide involves the reaction between 4-amino-2-methylphenol and 2-bromobenzoic acid, followed by the reaction with butyryl chloride. The final product is obtained through recrystallization from ethanol. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography.
Propriétés
Formule moléculaire |
C20H20N2O3 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N-[4-(butanoylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-6-19(23)21-15-9-10-16(13(2)11-15)22-20(24)18-12-14-7-4-5-8-17(14)25-18/h4-5,7-12H,3,6H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
KJMMBWRUMRFVKP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-cyano-5-[(2,6-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278410.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278416.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B278417.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B278418.png)

![2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278421.png)
![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278426.png)
![3-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278428.png)

![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B278436.png)
![5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278437.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)